ETHYL 3-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE
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Overview
Description
ETHYL 3-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE is an organic compound with a complex structure that includes dichlorophenoxy and benzoic acid ethyl ester moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps. One common method starts with the preparation of 2,5-dichlorophenol, which is then reacted with chloroacetic acid to form 2-(2,5-dichlorophenoxy)acetic acid. This intermediate is then coupled with 3-aminobenzoic acid ethyl ester under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL 3-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of ETHYL 3-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The dichlorophenoxy moiety may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy structure.
3-(4-Chlorophenoxy)benzoic acid: Another compound with a phenoxy and benzoic acid structure.
Uniqueness
ETHYL 3-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenoxy and benzoic acid ethyl ester moieties make it versatile for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H15Cl2NO4 |
---|---|
Molecular Weight |
368.2g/mol |
IUPAC Name |
ethyl 3-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C17H15Cl2NO4/c1-2-23-17(22)11-4-3-5-13(8-11)20-16(21)10-24-15-9-12(18)6-7-14(15)19/h3-9H,2,10H2,1H3,(H,20,21) |
InChI Key |
YJKFYDVUGMFPCU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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